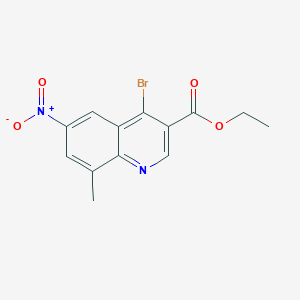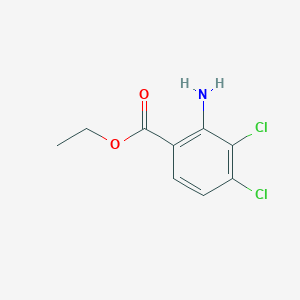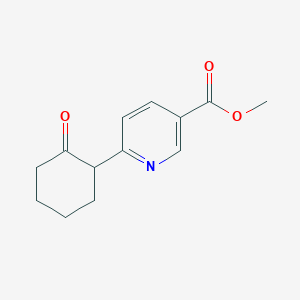![molecular formula C13H8ClNO3 B13002307 2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure consisting of a biphenyl core substituted with chloro, nitro, and aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction, where o-chloronitrobenzene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) to yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, a three-step continuous flow process involving Suzuki coupling, nitro group reduction, and subsequent functionalization has been developed for the production of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The chloro group can be displaced by nucleophiles under specific conditions, forming new substituted biphenyl derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cobalt sulfate (CoSO4·7H2O), and hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, chlorine (Cl2) for chlorination, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as dimethylamine in ethanol solution.
Major Products
Reduction: 2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Nucleophilic Aromatic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde: Formed by the reduction of the nitro group.
4’-Chloro-2-nitro-1,1’-biphenyl-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H8ClNO3 |
|---|---|
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
3-(2-chloro-4-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-7-11(15(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-8H |
InChI-Schlüssel |
WGLXAAXBQHDRRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


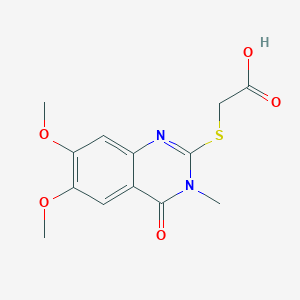

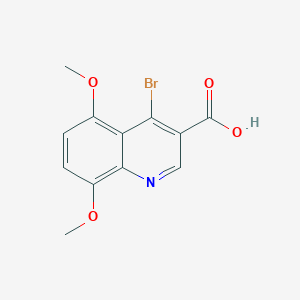
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13002238.png)
![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)


![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)

